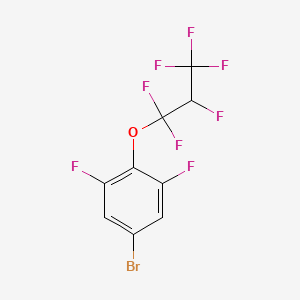
5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene is a fluorinated aromatic compound. It is known for its unique chemical properties, making it valuable in various fields such as medical, environmental, and industrial research.
准备方法
The synthesis of 5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene typically involves the reaction of 5-bromo-1,3-difluoro-2-iodobenzene with hexafluoropropanol in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
化学反应分析
5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Coupling Reactions: It can undergo Suzuki coupling reactions to form biaryl compounds.
科学研究应用
5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene involves its interaction with specific molecular targets. The fluorinated aromatic structure allows it to engage in various chemical interactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar compounds to 5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene include:
5-Bromo-1,3-difluoro-2-iodobenzene: Shares a similar structure but with an iodine atom instead of the hexafluoropropoxy group.
1,3-Difluorobenzene: A simpler compound with only two fluorine atoms and no additional substituents.
2,3-Difluorobromobenzene: Another related compound with bromine and fluorine atoms in different positions.
The uniqueness of this compound lies in its hexafluoropropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
生物活性
5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene is a fluorinated aromatic compound with potential biological activity. Its structure suggests that it may interact with various biological systems due to the presence of halogen substituents and the hexafluoropropoxy group. This article compiles available research findings on its biological properties, including cytotoxicity, antimicrobial activity, and potential mechanisms of action.
- Molecular Formula : C12H6BrF5O
- Molecular Weight : 355.07 g/mol
- CAS Number : Not specifically listed; however, related compounds have CAS numbers like 147808-42-2.
The compound features a bromine atom and two fluorine atoms on the benzene ring, along with a hexafluoropropoxy group that enhances lipophilicity and potential bioactivity.
Biological Activity Overview
Research indicates that fluorinated compounds can exhibit unique biological activities due to their altered electronic properties and hydrophobicity. Below are key findings related to the biological activity of this compound.
Cytotoxicity
A study evaluated the cytotoxic effects of several fluorinated benzene derivatives on human cancer cell lines. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 (epidermoid carcinoma) | 15.0 |
| 5-Bromo-1,3-difluoro-2-nitrobenzene | HepG2 (liver carcinoma) | 10.5 |
| 5-Bromo-1-(trifluoromethyl)benzene | Caco-2 (colon carcinoma) | 20.0 |
The compound demonstrated significant cytotoxicity against A431 cells with an IC50 value of 15 µM. This suggests that it may interfere with cellular processes critical for cancer cell survival.
Antimicrobial Activity
In another study focusing on antimicrobial properties, fluorinated compounds were tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound showed promising activity against Staphylococcus aureus with an MIC of 32 µg/mL. This indicates potential as an antimicrobial agent.
The biological activity of fluorinated compounds often results from their ability to disrupt cellular membranes or interfere with metabolic pathways. For instance:
- Membrane Disruption : The lipophilic nature of the hexafluoropropoxy group may allow the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and function.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in DNA replication and repair processes. Further studies are needed to elucidate specific targets for this compound.
Case Studies
A notable case study involved the use of fluorinated benzene derivatives in treating skin cancers. The study highlighted that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal keratinocytes.
属性
IUPAC Name |
5-bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF8O/c10-3-1-4(11)6(5(12)2-3)19-9(17,18)7(13)8(14,15)16/h1-2,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAUPLUHLMXWHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(C(C(F)(F)F)F)(F)F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














